2-Methyl-2-adamantyl methacrylate (MAdMA) is a crucial monomer in the development of photoresist materials for lithographic processes, particularly in the semiconductor industry. [, , , , , , , , , , ]. Its popularity stems from its high transparency in the deep ultraviolet (DUV) region, excellent etch resistance, and the ability to contribute to desirable physical properties of resist materials [, , , , , ]. MAdMA belongs to the class of alicyclic methacrylate monomers and is often copolymerized with other monomers to achieve specific performance characteristics in photoresist formulations [, , , , , ].
2-Methyl-2-adamantyl methacrylate falls under the category of methacrylate esters. Methacrylates are widely used in the production of polymers and copolymers due to their reactivity and ability to form cross-linked structures.
The synthesis of 2-methyl-2-adamantyl methacrylate can be achieved through several methods, primarily involving the reaction of 2-methyl-2-adamantanol with methacrylic acid or its derivatives.
The molecular structure of 2-methyl-2-adamantyl methacrylate features a methacrylate functional group attached to a bulky adamantyl structure. This configuration imparts distinctive properties:
The primary chemical reactions involving 2-methyl-2-adamantyl methacrylate include:
The mechanism of action for 2-methyl-2-adamantyl methacrylate primarily revolves around its ability to undergo free radical polymerization:
This mechanism allows for the formation of complex polymer architectures that are utilized in coatings, adhesives, and other materials .
The physical and chemical properties of 2-methyl-2-adamantyl methacrylate are crucial for its applications:
These properties make it suitable for use in high-performance materials where durability and resistance to environmental factors are essential .
The applications of 2-methyl-2-adamantyl methacrylate span various fields:
The monomer possesses the systematic chemical name (2-methyl-2-adamantyl) 2-methylprop-2-enoate and the molecular formula C₁₅H₂₂O₂ (molecular weight: 234.334 g/mol) [1] [4]. Its structure integrates a methacrylate group with the tertiary carbon of 2-methyladamantane, creating a sterically hindered ester linkage essential for acid-catalyzed deprotection. Key physicochemical parameters include:
Table 1: Physicochemical Properties of 2-Methyl-2-adamantyl Methacrylate
Property | Value | Conditions/Notes |
---|---|---|
Density | 1.06–1.10 g/cm³ | At 25°C [4] [5] |
Boiling Point | 301.3 ± 11.0°C | At 760 mmHg [4] |
Flash Point | 122.8 ± 16.7°C | [4] |
Refractive Index | 1.516 | [4] |
Vapor Pressure | 0.0 ± 0.6 mmHg | At 25°C [4] |
Appearance | Light yellow viscous liquid | Technical grade [5] |
The adamantane cage provides exceptional thermal stability and hydrophobicity, while the methacrylate group enables radical polymerization. Spectroscopic characterization (e.g., NMR, IR) confirms the ester carbonyl absorption at ~1720 cm⁻¹ and characteristic adamantane skeletal vibrations below 1000 cm⁻¹ [4]. The steric bulk of the 2-methyladamantyl group governs both the monomer’s reactivity and the dissolution properties of derived polymers.
The synthesis of adamantyl (meth)acrylates emerged prominently in the 1990s, driven by semiconductor industry needs for 193 nm photoresists. Early challenges centered on achieving regioselective esterification of adamantanone derivatives and suppressing polymerization during purification. Patent EP1468981B1 (filed 2004) details a benchmark synthesis route [2]:
Table 2: Key Synthesis Patents and Innovations
Patent/Publication | Contributions | Year |
---|---|---|
EP1468981B1 | Lithium enolate alkylation route; Inhibition strategies for stable purification | 2004 |
KR20100036827A | Copolymer formulations for photoresists with enhanced resolution | 2010 |
US6767686 | Application in acid-generator sulfonium salt photoresist systems | 2004 |
Subsequent patents like KR20100036827A optimized copolymerization with alkenes (e.g., norbornene derivatives) and electron-withdrawing comonomers (e.g., maleic anhydride) to tune dissolution kinetics and adhesion [3]. These innovations established 2-methyl-2-adamantyl methacrylate as a cornerstone monomer for ArF lithography.
This monomer’s primary application lies in chemically amplified photoresists for semiconductor manufacturing. When copolymerized (e.g., with lactone-functionalized norbornenes or hydroxyadamantyl methacrylates), it forms resins with the following critical attributes [3] [6]:
Table 3: Key Applications and Functional Contributions
Application Domain | Function of Monomer | Performance Benefit |
---|---|---|
ArF Excimer Laser Photoresists | Acid-cleavable dissolution inhibitor | High dissolution contrast; ≤100 nm resolution |
EUV Lithography Resins | Etch-resistant backbone component | Reduced line-edge roughness |
Pharmaceutical Intermediates | Rigid hydrophobic building block | Steric control in synthesis [5] |
Beyond photoresists, its hydrophobic rigidity facilitates applications in:
Future research focuses on derivatization (e.g., fluorinated adamantyl groups) for next-generation EUV lithography and hybrid organic-inorganic nanocomposites [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: